molecular formula C19H25N3O2 B2587153 (1s,3s)-Adamantan-1-yl(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034246-53-0

(1s,3s)-Adamantan-1-yl(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone

Cat. No. B2587153
CAS RN: 2034246-53-0
M. Wt: 327.428
InChI Key: UCWCKOJGGXZZMO-UHFFFAOYSA-N
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Description

(1s,3s)-Adamantan-1-yl(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone, also known as Memantine, is a drug that is widely used in the treatment of Alzheimer's disease. It is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that helps to regulate the activity of glutamate in the brain.

Scientific Research Applications

Novel Tetrahydropyrimidine–Adamantane Hybrids as Anti-inflammatory Agents

A study by Kalita et al. (2015) focused on the synthesis and biological evaluation of novel tetrahydropyrimidine–adamantane hybrids. These compounds were synthesized through reactions involving 1-aryl-3-(alkyl/aralkyl/aryl)aminoprop-2-en-1-ones, 1-adamantanamine, and formaldehyde. The target hybrids exhibited promising anti-inflammatory activities, with compounds demonstrating excellent anti-inflammatory effects. The synthesis process and the stereochemistry of the products were thoroughly characterized, including X-ray crystallographic studies for a representative product (Kalita et al., 2015).

Adamantylated Pyrimidines with Anticancer and Antimicrobial Properties

Orzeszko et al. (2004) synthesized adamantylated pyrimidines, exploring their anticancer and antimicrobial properties. The synthesis involved the reaction of 3-(adamantan-1-yl)-3-oxopropionic acid ethyl ester with various reactants to yield bromo-, thio-, and S-alkyl derivatives. These compounds displayed significant anticancer and antimicrobial activities, highlighting their potential as therapeutic agents (Orzeszko et al., 2004).

Antiviral Activity of Aminoadamantane Derivatives

Kolocouris et al. (1994) described the synthesis of aminoadamantane derivatives and their evaluation against a wide range of viruses. Some derivatives inhibited the cytopathicity of the influenza A virus at significantly lower concentrations than amantadine, showing specificity as anti-influenza A virus agents. This study provides insights into the potential use of these derivatives in treating influenza A virus infections (Kolocouris et al., 1994).

Interaction of 1H-Azoles With Nitrosochlorides of Adamantane Series

Research by Krasnikov et al. (2014) explored the interaction of nitrosochlorides based on adamantanes with 1Н-azoles, leading to the formation of α-azolyl oximes of the adamantane series. This study provides valuable information on the synthesis of adamantane derivatives and their potential applications in medicinal chemistry (Krasnikov et al., 2014).

properties

IUPAC Name

1-adamantyl-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c23-18(19-8-13-5-14(9-19)7-15(6-13)10-19)22-4-2-16(11-22)24-17-1-3-20-12-21-17/h1,3,12-16H,2,4-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWCKOJGGXZZMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=NC=C2)C(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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